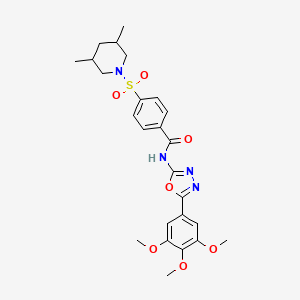![molecular formula C20H16N4O4S2 B2791523 N-[3-(1,3-benzodioxol-5-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide CAS No. 716340-57-7](/img/structure/B2791523.png)
N-[3-(1,3-benzodioxol-5-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
N-[3-(1,3-benzodioxol-5-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide acts as a competitive antagonist of the AMPA receptor by binding to the receptor site and blocking the binding of glutamate, which is the natural ligand of the receptor. By blocking the AMPA receptor, this compound inhibits the influx of calcium ions into the postsynaptic neuron, which is necessary for the initiation of synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), which is a process that is necessary for the formation of new memories. This compound has also been shown to reduce the severity of seizures in animal models of epilepsy, suggesting that it may have therapeutic potential for the treatment of this condition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(1,3-benzodioxol-5-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide in lab experiments is its selectivity for the AMPA receptor, which allows for the specific inhibition of this receptor subtype without affecting other glutamate receptors. However, one limitation of using this compound is its short half-life, which requires frequent administration in experiments.
Direcciones Futuras
There are several future directions for the study of N-[3-(1,3-benzodioxol-5-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide, including the development of more selective and potent AMPA receptor antagonists, the investigation of the role of AMPA receptors in neurological disorders such as Alzheimer's disease and Parkinson's disease, and the exploration of the therapeutic potential of this compound for the treatment of epilepsy and other neurological conditions.
In conclusion, this compound is a valuable tool for studying the role of the AMPA receptor in synaptic plasticity, learning, and memory. Its selectivity and specificity make it a useful compound for lab experiments, and its biochemical and physiological effects suggest that it may have therapeutic potential for the treatment of neurological disorders. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Métodos De Síntesis
The synthesis of N-[3-(1,3-benzodioxol-5-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide involves the reaction of 2-amino-3-bromomethylquinoxaline with 5-hydroxy-1,3-benzodioxole-4-carbaldehyde, followed by the reaction with thiophene-2-sulfonyl chloride. The final product is obtained by purification using column chromatography.
Aplicaciones Científicas De Investigación
N-[3-(1,3-benzodioxol-5-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide has been extensively studied in the field of neuroscience due to its ability to block the AMPA receptor, which is a subtype of glutamate receptor. The AMPA receptor is involved in the regulation of synaptic plasticity, learning, and memory, making this compound a valuable tool for studying these processes.
Propiedades
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S2/c25-30(26,18-6-3-9-29-18)24-20-19(22-14-4-1-2-5-15(14)23-20)21-11-13-7-8-16-17(10-13)28-12-27-16/h1-10H,11-12H2,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHIONOEQMGUSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B2791451.png)

![Ethyl (3S)-3-[(2-chloroacetyl)amino]-3-phenylpropanoate](/img/structure/B2791456.png)
![N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2791457.png)

![1-Boc-4-[cis-2-aminocyclohexyl]piperazine](/img/structure/B2791461.png)
![3-[(4-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2791462.png)
